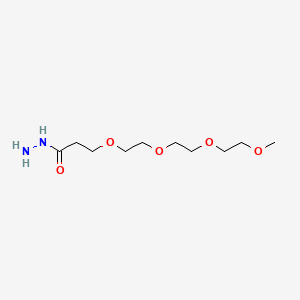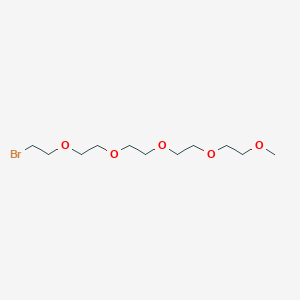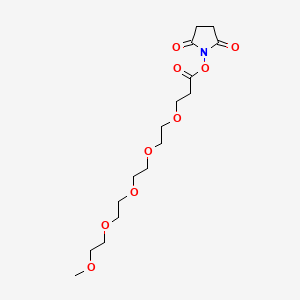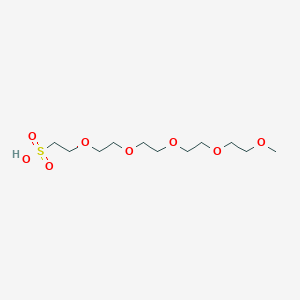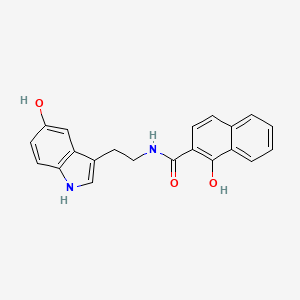
MS-1020
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
MS-1020 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung verwendet, um JAK3-vermittelte Signalwege zu untersuchen.
Biologie: Einsatz in zellbasierten Assays, um die Rolle von JAK3 in zellulären Prozessen zu untersuchen.
Medizin: Potenzielles Therapeutikum zur Behandlung von Krebsarten mit abnormer JAK3-Signalübertragung.
Industrie: Verwendung bei der Entwicklung neuer Medikamente, die auf JAK3 abzielen
Wirkmechanismus
This compound übt seine Wirkungen durch selektive Hemmung von JAK3 aus. Es bindet direkt an die ATP-Bindungsstelle von JAK3 und blockiert so seine katalytische Aktivität. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Signaltransduktoren und Aktivatoren der Transkription (STAT) Proteinen, insbesondere STAT3 und STAT5. Dies führt zur Herunterregulierung der Expression von Anti-Apoptose-Genen und zur Induktion der Apoptose in Krebszellen .
Wirkmechanismus
Target of Action
The primary target of MS-1020 is Janus Kinase 3 (JAK3) . JAK3 is a crucial component of the JAK-STAT signaling pathway, which plays a vital role in the immune response and cell growth .
Mode of Action
This compound acts as an ATP-competitive inhibitor of JAK3 . It binds directly with JAK3, blocking its catalytic activity . This inhibition leads to a decrease in the expression of tyrosine phosphorylated STAT3 levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK3, this compound disrupts this pathway, leading to a decrease in STAT3 activation .
Result of Action
The inhibition of JAK3 by this compound leads to a decrease in the expression of tyrosine phosphorylated STAT3 levels . This results in the induction of apoptosis and promotion of cell death . This compound has the potential for the research of cancers harboring aberrant JAK3 signaling .
Action Environment
The action of this compound is likely influenced by various environmental factors, including the concentration of ATP (as it competes with ATP for binding to JAK3) and the presence of other molecules that may interact with JAK3.
Biochemische Analyse
Biochemical Properties
This compound interacts with the Janus kinase 3 (JAK3) enzyme, blocking its catalytic activity . This interaction inhibits the JAK3/STAT signaling pathway, which plays a crucial role in immune response and cell growth . This compound’s ability to selectively inhibit JAK3 makes it a potential therapeutic agent for conditions associated with overactive JAK3/STAT signaling .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It inhibits STAT signaling in cancer cells with constitutive JAK3 activity, reducing tyrosine phosphorylated STAT3 levels . Furthermore, this compound affects cell viability only in cancer cells harboring persistently-active JAK3/STATs . It promotes cell death and induces apoptosis by down-regulating the expression of anti-apoptotic genes .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding with JAK3, thereby blocking its catalytic activity . This inhibition of JAK3 leads to a decrease in the activation of the downstream STAT3 transcription factor, which in turn reduces the expression of genes involved in cell survival and proliferation .
Metabolic Pathways
Given its role as a JAK3 inhibitor, it likely interacts with enzymes and cofactors involved in the JAK/STAT signaling pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MS-1020 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Naphthalencarboxamidstruktur. Die wichtigsten Schritte umfassen:
Bildung des Naphthalencarboxamid-Kerns: Dies wird durch die Reaktion von 2-Naphthoesäure mit einem geeigneten Amin unter dehydrierenden Bedingungen erreicht.
Einführung der Indol-Einheit: Die Indol-Derivate werden durch eine Kupplungsreaktion mit dem Naphthalencarboxamid-Kern eingeführt, typischerweise unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP).
Hydroxylierung: Der letzte Schritt beinhaltet die Hydroxylierung der Indol- und Naphthalinringe, die mit Oxidationsmitteln wie Kaliumpermanganat oder Osmiumtetroxid erreicht werden kann
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Synthese optimiert. Dazu gehört:
Batch-Verfahren: Einsatz großer Reaktoren zur Durchführung der Kupplungs- und Hydroxylierungsreaktionen.
Reinigung: Anwendung von Techniken wie Umkristallisation und Chromatographie zur Erzielung hoher Reinheit.
Qualitätskontrolle: Sicherstellung, dass das Endprodukt durch strenge Tests strengen Qualitätsstandards entspricht
Analyse Chemischer Reaktionen
Arten von Reaktionen
MS-1020 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen an den Indol- und Naphthalinringen können zu Chinonen oxidiert werden.
Reduktion: Die Carbonylgruppe im Carboxamid kann zu einem Amin reduziert werden.
Substitution: Die Hydroxylgruppen können nucleophile Substitutionsreaktionen eingehen
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Osmiumtetroxid in wässrigen oder organischen Lösungsmitteln.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid unter wasserfreien Bedingungen.
Substitution: Nucleophile wie Alkoxide oder Amine in Gegenwart einer Base
Hauptprodukte
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tofacitinib: Ein weiterer JAK-Inhibitor, aber mit breiterer Aktivität gegen JAK1, JAK2 und JAK3.
Ruxolitinib: Hemmt in erster Linie JAK1 und JAK2, wird zur Behandlung von Myelofibrose eingesetzt.
Baricitinib: Hemmt JAK1 und JAK2, wird zur Behandlung von rheumatoider Arthritis eingesetzt
Einzigartigkeit
MS-1020 ist einzigartig in seiner hohen Selektivität für JAK3, was es zu einem wertvollen Werkzeug zur Untersuchung JAK3-spezifischer Signalwege und zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .
Eigenschaften
IUPAC Name |
1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJNISGKGIHTMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255516-86-9 |
Source


|
| Record name | 1255516-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is MS-1020 and what is its mechanism of action?
A1: this compound, also known as Nb-(α-hydroxynaphthoyl)serotonin, is a small molecule identified as a novel and selective inhibitor of Janus kinase 3 (JAK3) []. It directly binds to JAK3, blocking its catalytic activity and subsequently suppressing the JAK/STAT signaling pathway [].
Q2: How was this compound discovered?
A2: this compound was discovered through a cell-based high-throughput screening of a plant extract library, aiming to identify inhibitors of the JAK/STAT signaling pathway [].
Q3: What makes this compound a selective JAK3 inhibitor?
A3: this compound demonstrates selectivity for JAK3 over other JAK family members, such as JAK2. While it effectively inhibits interleukin-2-induced JAK3/STAT5 signaling, it does not impact prolactin-induced JAK2/STAT5 signaling []. This selectivity is crucial for minimizing potential side effects associated with broader JAK inhibition.
Q4: What is the significance of selectively targeting JAK3 in cancer therapy?
A4: JAK3 plays a crucial role in the signaling of several cytokines involved in immune responses. Dysregulated JAK3 activity is implicated in various cancers, including those with persistently active JAK3/STAT signaling []. By selectively targeting JAK3, this compound offers a potential therapeutic approach for these cancers while potentially minimizing off-target effects on other JAK family members.
Q5: Has this compound shown any effect on cancer cell viability?
A5: Yes, this compound has demonstrated selective effects on the viability of cancer cells harboring persistently active JAK3/STAT signaling []. It induces apoptosis in these cells by downregulating anti-apoptotic gene expression []. This suggests a potential therapeutic window for this compound, where it primarily affects cancer cells with aberrant JAK3 signaling.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
